![molecular formula C20H34O B138775 Geranyllinalool CAS No. 1113-21-9](/img/structure/B138775.png)
Geranyllinalool
Overview
Description
Geranyllinalool is a colorless and transparent liquid . It is a straight chain diterpenoid and a bioactive natural product . It is commonly used as a fragrant and imparts insecticidal property to xylophagous insects and pine wood .
Synthesis Analysis
Geranyllinalool is synthesized from the substrate geranylgeranyl diphosphate . The synthesis involves the activity of a diterpene synthase, geranyllinalool synthase (GES) . In plants like tomato and Nicotiana attenuata, the genes encoding GES are expressed constitutively or can be induced with methyl jasmonate .Molecular Structure Analysis
Geranyllinalool is an acyclic diterpene alcohol . It is derived from geranylgeranyl diphosphate . The exact molecular structure can be determined using techniques like GC-MS analysis .Chemical Reactions Analysis
The main chemical reaction involving geranyllinalool is its formation from geranylgeranyl diphosphate . This reaction is catalyzed by geranyllinalool synthase .Physical And Chemical Properties Analysis
Geranyllinalool is a colorless and transparent liquid . It is a straight chain diterpenoid . More detailed physical and chemical properties can be determined using techniques like GC-MS analysis .Scientific Research Applications
Defensive Compound in Plants
Geranyllinalool acts as a defensive compound in many angiosperm plants, including basal dicots, eudicots, and monocots . These plants emit a compound derived from geranyllinalool in response to biotic challenges . This suggests that geranyllinalool plays a crucial role in plant defense mechanisms.
Precursor of Volatile Compounds
Geranyllinalool is the precursor of 4,8,12-trimethyltrideca-1,3,7,11-tetraene (TMTT), a volatile C16-homoterpene . TMTT is emitted from the foliage of many angiosperm species, including Arabidopsis, tomato, maize, fava bean, lima bean, alfalfa, and Eucalyptus . This indicates that geranyllinalool is essential in the production of certain volatile compounds in plants.
Component of Essential Oils
Geranyllinalool is a component of essential oils in various plant species such as Jasmin grandiflorum, Michelia champaca, and Homamelis virginiana . This suggests that geranyllinalool contributes to the aromatic properties of these plants.
Antibacterial and Antifungal Properties
Linalool, which can be produced from geranyllinalool, has been demonstrated to have antibacterial and antifungal properties . This suggests that geranyllinalool could potentially be used in the development of antibacterial and antifungal agents.
Anticancer and Anti-inflammatory Properties
Linalool has also been shown to have anticancer and anti-inflammatory properties . This indicates that geranyllinalool, as a precursor to linalool, could potentially be used in cancer and inflammation research.
Antioxidant Properties and Vitamin E Biosynthesis
Linalool has antioxidant properties and is also a precursor in the biosynthesis of vitamin E . This suggests that geranyllinalool could be used in the development of antioxidants and in research related to vitamin E.
Use in the Food and Perfume Industries
Due to its pleasant smell, linalool, derived from geranyllinalool, has considerable commercial potential, especially in the food and perfume industries . This indicates that geranyllinalool could be used in the production of food flavorings and perfumes.
Genetic Engineering for Linalool Production
Geranyllinalool can be used in genetic engineering to produce linalool. For example, the oleaginous yeast Yarrowia lipolytica was successfully engineered to produce linalool de novo . This suggests that geranyllinalool could be used in biotechnological applications for the production of linalool.
Mechanism of Action
Target of Action
Geranyllinalool, also known as Geranyl linalool, is an acyclic diterpene alcohol that is widely distributed in the plant kingdom . It is a component of essential oils of distantly related plant species such as Jasmin grandiflorum, Michelia champaca, and Homamelis virginiana . The primary targets of Geranyllinalool are the enzymes involved in its synthesis, specifically the Geranyllinalool synthases (GLS) belonging to the terpene synthase (TPS) family .
Mode of Action
Geranyllinalool interacts with its targets, the GLS enzymes, to produce a volatile compound known as 4,8,12-trimethyltrideca-1,3,7,11-tetraene (TMTT) . This interaction involves the conversion of the C20 diterpene precursor all-trans-geranylgeranyl diphosphate (GGPP) into Geranyllinalool . The GLS enzymes catalyze this conversion .
Biochemical Pathways
The biosynthetic pathway leading to Geranyllinalool begins with the condensation of isopentenyl diphosphate and its allylic isomer, dimethylallyl diphosphate . Sequential condensation of one isopentenyl diphosphate molecule with three dimethylallyl diphosphate molecules produces geranylgeranyl diphosphate (GGPP) . This GGPP is then converted into Geranyllinalool by the action of GLS enzymes .
Pharmacokinetics
Studies on similar compounds like geraniol have shown that these compounds can permeate across intestinal cells and have considerable bioavailability after oral administration
Result of Action
The result of Geranyllinalool’s action is the production of TMTT, a volatile C16-homoterpene . This compound is emitted from the foliage of many angiosperm species in response to biotic challenge . The production of TMTT is a part of the plant’s defensive mechanism .
Action Environment
The action of Geranyllinalool and its synthesis can be influenced by environmental factors. For instance, in Nicotiana attenuata, the gene encoding for GLS is expressed constitutively in leaves and flowers, which constitutively synthesize 17-hydroxygeranyllinalool glycosides . The gene can be induced in leaves with methyl jasmonate . . This suggests that environmental factors such as biotic stress can influence the action and synthesis of Geranyllinalool.
Safety and Hazards
properties
IUPAC Name |
(6E,10E)-3,7,11,15-tetramethylhexadeca-1,6,10,14-tetraen-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O/c1-7-20(6,21)16-10-15-19(5)14-9-13-18(4)12-8-11-17(2)3/h7,11,13,15,21H,1,8-10,12,14,16H2,2-6H3/b18-13+,19-15+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQDXAJNQKSIPGB-HQSZAHFGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(C)(C=C)O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CCC(C)(C=C)O)/C)/C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70883645 | |
Record name | 1,6,10,14-Hexadecatetraen-3-ol, 3,7,11,15-tetramethyl-, (6E,10E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70883645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Geranyllinalool | |
CAS RN |
1113-21-9, 68931-30-6 | |
Record name | Geranyllinalool | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1113-21-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Geranyllinalool | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001113219 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,6,10,14-Hexadecatetraen-3-ol, 3,7,11,15-tetramethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068931306 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,6,10,14-Hexadecatetraen-3-ol, 3,7,11,15-tetramethyl-, (6E,10E)- | |
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Record name | 1,6,10,14-Hexadecatetraen-3-ol, 3,7,11,15-tetramethyl-, (6E,10E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70883645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (E,E)-3,7,11,15-tetramethylhexadeca-1,6,10,14-tetraen-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.911 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 68931-30-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GERANYLLINALOOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VV41XXJ67L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Feasible Synthetic Routes
Q & A
Q1: What is the primary biosynthetic pathway of (E,E)-geranyllinalool in plants?
A1: (E,E)-geranyllinalool is biosynthesized in plants through the methylerythritol phosphate (MEP) pathway, specifically from the precursor geranylgeranyl pyrophosphate (GGPP). [, , , , ] A key enzyme involved in this pathway is geranyllinalool synthase (GLS), which catalyzes the formation of (E,E)-geranyllinalool from GGPP. [, , , , , , ]
Q2: What is the ecological significance of (E,E)-geranyllinalool in plants?
A2: (E,E)-geranyllinalool serves as a precursor for various defensive compounds in plants, including the volatile homoterpene (E,E)-4,8,12-trimethyltrideca-1,3,7,11-tetraene (TMTT). [, , , , ] Upon herbivore attack, plants release TMTT, attracting natural enemies of the herbivores and thereby contributing to indirect plant defense. [, , , , ]
Q3: Can you elaborate on the role of geranyllinalool synthase (GLS) in plants?
A3: GLS plays a crucial role in plant defense by catalyzing the first committed step in the biosynthesis of (E,E)-geranyllinalool, the precursor to the volatile homoterpene TMTT. [, , , ] The expression of GLS is upregulated in response to herbivore infestation or treatment with elicitors such as alamethicin. [, , ]
Q4: What insights into the evolutionary history of GLS do recent studies provide?
A4: Phylogenetic analyses suggest that GLSs, particularly those belonging to the TPS-e/f clade of the terpene synthase family, represent an ancient lineage of diterpene synthases. [, , ] These enzymes appear to have diverged from kaurene synthases before the split between gymnosperms and angiosperms, suggesting that GLS activity predates this evolutionary event. [, , ]
Q5: What is the molecular formula and weight of geranyllinalool?
A6: The molecular formula of geranyllinalool is C20H34O, and its molecular weight is 290.48 g/mol. []
Q6: What are the key structural features of geranyllinalool?
A7: Geranyllinalool is an acyclic diterpene alcohol with four double bonds. [, , ] It exists as two enantiomers, (3R)-(-)-geranyllinalool and (3S)-(+)-geranyllinalool, which have been successfully synthesized and their absolute configurations established. []
Q7: What spectroscopic data are available for geranyllinalool?
A8: Detailed 1H and 13C NMR data, along with mass spectrometry data, have been reported for geranyllinalool and its derivatives. [, , , ] This information is crucial for structural characterization and identification.
Q8: What are the known biological activities of geranyllinalool?
A9: Geranyllinalool has been reported to exhibit antimicrobial activity. [] Studies have shown that geranyllinalool-rich oleoresin extracted from Brunfelsia uniflora flowers displays potent antibacterial and antifungal activities, surpassing the efficacy of standard antimicrobial agents. []
Q9: Are there potential applications of geranyllinalool in drug discovery?
A10: Research suggests that geranyllinalool analogs, particularly those modified at the 7-position of the purine ring, exhibit potent antimycobacterial activity. [] This finding highlights the potential of geranyllinalool derivatives as lead compounds for developing novel anti-tuberculosis drugs. []
Q10: How does geranyllinalool affect sphingolipid biosynthesis?
A11: Geranyllinalool has been identified as a novel inhibitor of serine palmitoyltransferase (SPT), the enzyme catalyzing the first step in sphingolipid de novo biosynthesis. [] This inhibitory activity reduces the accumulation of sphinganine, an intermediate in the pathway, ultimately leading to sphingolipid depletion. []
Q11: What are the advantages of using microorganisms for geranyllinalool production?
A12: Microbial production of geranyllinalool offers several advantages over traditional methods, including higher yields, shorter production times, and reduced reliance on plant material. [, ]
Q12: How can Escherichia coli be engineered to produce (E,E)-geranyllinalool?
A13: Engineering E. coli for (E,E)-geranyllinalool production involves introducing the (E,E)-geranyllinalool synthase gene (AtGES) from Arabidopsis thaliana along with plasmids (pIRS and pGG) that facilitate the synthesis of precursor molecules. [] This approach has resulted in significant yields of (E,E)-geranyllinalool, paving the way for more cost-effective production. []
Q13: Can cyanobacteria be utilized for geranyllinalool production?
A14: Recent research demonstrates the successful heterologous synthesis of geranyllinalool in the cyanobacterium Synechocystis. [, ] This finding opens up avenues for sustainable production of this valuable diterpenoid using photosynthetic microorganisms. [, ]
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